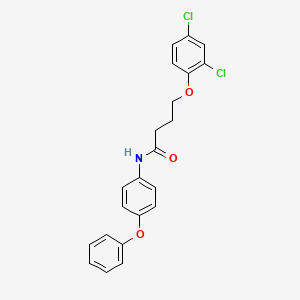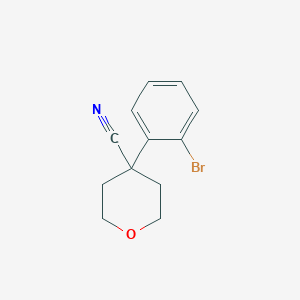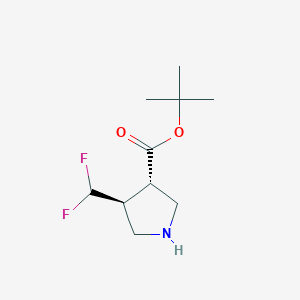
4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Approaches : 4-(2,4-Dichlorophenoxy)phenol, a pharmaceutical intermediate, can be synthesized from 2,4-dichlorophenol and p-chloronitrobenzene through a series of reactions including etherization, reduction, diazotization, and hydrolysis, yielding a total yield of 57.6%. This synthesis process is significant for understanding the chemical properties and potential applications of related compounds like 4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide (Quan, 2005).
Antifungal Activities
- Fungicidal Properties : N‐aryl‐4‐phenyl‐3‐(4‐phenoxyphenyl)butanamides, which are structurally related to 4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide, have been tested for their antifungal activities. Compounds with an electron-withdrawing group attached to the meta position of the phenyl ring showed good to excellent activities against various fungi, highlighting the potential of similar compounds in antifungal applications (Lee, Kim, Cheong, & Chung, 1999).
Environmental Applications
- Pesticide Industry Wastewater Treatment : Compounds like 4-(2,4-dichlorophenoxy)butanamide are present in the wastewater of the pesticide industry. This wastewater contains a variety of toxic pollutants, necessitating efficient treatment methods. Biological processes and granular activated carbon have shown effectiveness in removing up to 80-90% of these compounds, creating high-quality effluent and reducing environmental impact (Goodwin, Carra, Campo, & Soares, 2018).
Electrochemical Studies
- Electrochemical Reduction : The electrochemical reduction of 5-chloro-2-(2,4-dichlorophenoxy)phenol (triclosan), which is structurally related to 4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide, has been studied in detail. This research contributes to understanding the reductive cleavage of aryl carbon-chlorine bonds and the formation of various phenolic compounds, which is relevant for environmental remediation and chemical synthesis (Knust, Foley, Mubarak, Skljarevski, Raghavachari, & Peters, 2010).
Analytical Chemistry
- Herbicide Analysis : Techniques have been developed for the quantitation of chlorophenoxy acid herbicides, which include compounds similar to 4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide. Methods like high-performance liquid chromatography coupled with electrochemical detection are crucial for determining trace levels of such pesticides in environmental samples (Wintersteiger, Goger, & Krautgartner, 1999).
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c23-16-8-13-21(20(24)15-16)27-14-4-7-22(26)25-17-9-11-19(12-10-17)28-18-5-2-1-3-6-18/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCCWDJARWSRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(4-phenoxyphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride](/img/structure/B2775943.png)
![N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2775944.png)

![2-(2,4-dimethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2775948.png)

![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2775951.png)
![N~4~-benzyl-1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazole-4-carboxamide](/img/structure/B2775955.png)

![(Z)-3-chloro-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2775959.png)


![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide](/img/structure/B2775963.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![Racemic-(3S,3aS,7aR)-tert-butyl 3-hydroxyhexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B2775966.png)